ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
Description
Ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a pyridazinone derivative featuring a thiophene substituent at the 3-position of the pyridazinone ring. The molecule incorporates a piperazine ring substituted with an ethyl carboxylate group, linked via an acetyl bridge to the pyridazinone core. The thiophene moiety distinguishes it from other analogs, which typically bear halogenated or methoxylated aromatic substituents.
Properties
IUPAC Name |
ethyl 4-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-2-25-17(24)20-9-7-19(8-10-20)16(23)12-21-15(22)6-5-13(18-21)14-4-3-11-26-14/h3-6,11H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBLVSYILDJNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a pyridazine precursor, followed by the introduction of the piperazine carboxylate group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene and pyridazine rings can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Pyridazinone-Piperazine Framework
The compound shares a common scaffold with several analogs reported in the literature (e.g., compounds 1–23 in –3, 6–7), which feature:
- A pyridazinone ring substituted at the 3-position with a piperazine derivative.
- An acetylhydrazide or acetohydrazide side chain.
Key Differences :
- Thiophene vs. Phenyl Substituents: Unlike most analogs (e.g., compounds 11, 19, 22), which have 4-chlorophenyl, 4-fluorophenyl, or methoxybenzylidene groups, the thiophene substituent introduces a sulfur-containing heterocycle.
- Ethyl Carboxylate vs. Hydrazide Side Chains : The ethyl carboxylate on the piperazine contrasts with hydrazide-linked benzylidene groups in analogs (e.g., 1–7 ), which are associated with anti-proliferative activity against AGS cells .
Substituent Effects on Physical Properties
*Calculated molecular formula: C₁₇H₁₈N₄O₄S.
Notes:
- Thiophene’s lower electronegativity compared to halogens (Cl, F) may reduce melting points relative to halogenated analogs.
- The ethyl carboxylate group likely increases solubility in polar solvents compared to hydrazide derivatives.
Spectral Comparison
Thiophene protons (δ ~6.8–7.5) would replace phenyl signals (δ ~7.0–8.0) in analogs, providing a distinct NMR fingerprint .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
